molecular formula C11H20N4O B1480339 6-(2-aminoethoxy)-N-pentylpyrimidin-4-amine CAS No. 2098056-97-2

6-(2-aminoethoxy)-N-pentylpyrimidin-4-amine

Cat. No.: B1480339
CAS No.: 2098056-97-2
M. Wt: 224.3 g/mol
InChI Key: DEPPMCSHUHBTJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2-aminoethoxy)-N-pentylpyrimidin-4-amine is a useful research compound. Its molecular formula is C11H20N4O and its molecular weight is 224.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

6-(2-aminoethoxy)-N-pentylpyrimidin-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to interact with methionine aminopeptidase-2 (MetAP2), an enzyme involved in protein synthesis and regulation . The nature of these interactions often involves binding to the active site of the enzyme, inhibiting its activity, and thereby affecting protein synthesis and cellular functions.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect calcium homeostasis in neurons, leading to the activation of calpain, a protease involved in neurodegenerative diseases . This compound can also impact gene expression by interacting with transcription factors and other regulatory proteins.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as an inhibitor of MetAP2 by binding to its active site, thereby preventing the enzyme from catalyzing its substrate . Additionally, it can modulate calcium signaling pathways by interacting with receptors and ion channels, leading to downstream effects on cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under controlled conditions but may degrade over time, leading to reduced efficacy . Long-term exposure to this compound can result in sustained inhibition of target enzymes and prolonged alterations in cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects by inhibiting specific enzymes or modulating signaling pathways. At higher doses, it can cause toxic or adverse effects, such as cellular toxicity and organ damage . Threshold effects have been observed, where the compound’s efficacy plateaus or diminishes beyond a certain dosage.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it can affect the metabolism of amino acids and nucleotides by inhibiting key enzymes in these pathways . These interactions can lead to changes in the levels of metabolites and overall metabolic balance within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes and distributed to various cellular compartments . The compound’s localization and accumulation within cells can influence its activity and efficacy.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific proteins and exert its effects on cellular processes.

Properties

IUPAC Name

6-(2-aminoethoxy)-N-pentylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4O/c1-2-3-4-6-13-10-8-11(15-9-14-10)16-7-5-12/h8-9H,2-7,12H2,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEPPMCSHUHBTJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC1=CC(=NC=N1)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(2-aminoethoxy)-N-pentylpyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
6-(2-aminoethoxy)-N-pentylpyrimidin-4-amine
Reactant of Route 3
6-(2-aminoethoxy)-N-pentylpyrimidin-4-amine
Reactant of Route 4
Reactant of Route 4
6-(2-aminoethoxy)-N-pentylpyrimidin-4-amine
Reactant of Route 5
Reactant of Route 5
6-(2-aminoethoxy)-N-pentylpyrimidin-4-amine
Reactant of Route 6
6-(2-aminoethoxy)-N-pentylpyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.